Carboxy finasteride

Pharmacokinetics Drug Metabolism Phase I Metabolism

Carboxy finasteride (Finasteride carboxylic acid) is the major urinary metabolite of finasteride, critical as a confirmatory marker in WADA-accredited doping control and as an impurity reference standard for ANDA/DMF submissions. It is not interchangeable with other finasteride impurities like hydroxy-finasteride. Authenticated material with full analytical documentation (NMR, MS, HPLC purity ≥98%) is essential for regulatory compliance and method validation.

Molecular Formula C23H34N2O4
Molecular Weight 402.5 g/mol
CAS No. 116285-37-1
Cat. No. B195190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboxy finasteride
CAS116285-37-1
Synonyms2-Methyl-N-[[(5α,17β)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]alanine; 
Molecular FormulaC23H34N2O4
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)NC(C)(C)C(=O)O)CCC4C3(C=CC(=O)N4)C
InChIInChI=1S/C23H34N2O4/c1-21(2,20(28)29)25-19(27)16-7-6-14-13-5-8-17-23(4,12-10-18(26)24-17)15(13)9-11-22(14,16)3/h10,12-17H,5-9,11H2,1-4H3,(H,24,26)(H,25,27)(H,28,29)/t13-,14-,15-,16+,17+,22-,23+/m0/s1
InChIKeyOFTBMAPJHKDDJV-MKMSXTRJSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Carboxy Finasteride (CAS 116285-37-1) for Analytical Reference Standards and Pharmacokinetic Research: Procurement-Focused Overview


Carboxy finasteride (finasteride carboxylic acid, CAS 116285-37-1) is the major phase I oxidative metabolite of the 5α-reductase inhibitor finasteride, a synthetic 4-azasteroid clinically used for benign prostatic hyperplasia and androgenetic alopecia [1]. The parent drug undergoes CYP3A4-mediated sequential oxidation to form hydroxy-finasteride and ultimately carboxy-finasteride [2]. Carboxy-finasteride serves as the predominant urinary metabolite, whereas hydroxy-finasteride is not detected in plasma, bile, or urine following oral administration [3]. This compound functions both as an impurity reference standard in pharmaceutical quality control and as a key biomarker in doping control analyses and drug metabolism investigations [4].

Carboxy Finasteride (CAS 116285-37-1): Why Analytical Reference Material Substitution Is Not Acceptable


Carboxy finasteride is not interchangeable with finasteride API or other finasteride-related impurities (e.g., hydroxy-finasteride, EP Impurity A, B, or C) in analytical and research applications [1]. Its distinct molecular structure (C23H34N2O4) confers unique chromatographic retention behavior, mass spectrometric fragmentation pattern, and extraction recovery characteristics that differ from the parent drug and other metabolites [2]. In doping control analyses, regulatory compliance requires identification of carboxy-finasteride specifically as the confirmatory marker for finasteride administration, as the parent drug itself has limited detection utility due to rapid metabolism [3]. In pharmaceutical impurity profiling, using an unverified analog in place of authenticated carboxy finasteride reference standard introduces unacceptable risk of inaccurate quantification, failed method validation, and potential regulatory non-compliance during ANDA or DMF submissions [4].

Carboxy Finasteride (CAS 116285-37-1): Quantitative Evidence for Differentiated Scientific and Procurement Decisions


Carboxy Finasteride vs. Parent Finasteride: Quantitatively Distinct Pharmacokinetic Disposition in Humans

Carboxy-finasteride is the predominant circulating metabolite species in human urine, whereas the parent drug finasteride is excreted unchanged to only a minor extent into bile and urine [1]. This metabolic fate contrasts sharply with hydroxy-finasteride, which was not detected in any biological compartment (plasma, bile, or urine) following oral administration of 5 mg finasteride in healthy men [2]. The quantitative predominance of carboxy-finasteride as the major urinary metabolite establishes its unique role as the target analyte for monitoring finasteride exposure and compliance.

Pharmacokinetics Drug Metabolism Phase I Metabolism

Carboxy Finasteride vs. Other Doping Agents: Lower LOD for Enhanced Detection Sensitivity in Urine Screening

In a validated ESI-LC-MS/MS method for simultaneous screening of doping agents in urine samples, carboxy finasteride demonstrated a limit of detection (LOD) of 0.5 ng/mL [1]. This sensitivity is 2- to 10-fold superior compared to the LOD range of 1-5 ng/mL achieved for other doping agents in the same analytical method, including 3-OH-stanozolol, methyl phenidate, mesocarb, and clomiphene metabolite [2].

Doping Control LC-MS/MS Analytical Sensitivity

Carboxy Finasteride: Extended Detection Window up to 49 Hours Post-Dose in Urine

A validated LC-MS/MS screening method applied to excretion samples demonstrated that carboxy-finasteride remains detectable in urine for up to 49 hours following a single oral administration of 5 mg finasteride [1]. This detection window provides a practical timeframe for sample collection in doping control scenarios, allowing reliable identification of finasteride use beyond the period where the parent drug itself is detectable.

Doping Control Metabolite Detection Excretion Kinetics

Carboxy Finasteride as a Documented Confounding Factor in Major Sporting Event Anti-Doping Programs

During the doping control analysis conducted at the FIFA World Cup 2022, carboxy finasteride was specifically documented as a confounding factor in urine samples, with two reported cases [1]. This real-world identification of carboxy finasteride as a confounding factor in a major international sporting event underscores its practical relevance in forensic toxicology and anti-doping workflows, distinct from its role as merely a research metabolite.

Anti-Doping Confounding Factor Forensic Toxicology

Carboxy Finasteride vs. Finasteride Parent: Distinct UPLC Resolution in Pharmaceutical Impurity Profiling

In a validated stability-indicating UPLC method for finasteride and its related impurities, baseline resolution (Rs) between finasteride and its potential impurities, including Imp-1, Imp-2, Imp-3, and Imp-4, was found to be greater than 2.0 [1]. This resolution ensures that carboxy finasteride (which may correspond to one of these impurity designations depending on the reference standard naming convention) can be accurately quantified without interference from the parent drug peak.

Pharmaceutical Analysis UPLC Impurity Profiling

Carboxy Finasteride (CAS 116285-37-1): Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Doping Control Reference Standard for Urine-Based Finasteride Detection

Anti-doping laboratories should procure carboxy finasteride reference material for method validation and routine screening protocols targeting finasteride misuse. The compound's 49-hour urinary detection window post-5 mg oral dose and 0.5 ng/mL LOD by ESI-LC-MS/MS make it the definitive confirmatory marker [5]. Its documented detection as a confounding factor at FIFA World Cup 2022 further validates the operational necessity of this reference standard in WADA-accredited laboratory workflows [2].

Pharmaceutical Impurity Reference Standard for UPLC Method Validation and Stability Studies

Pharmaceutical quality control and R&D laboratories developing or validating finasteride analytical methods require authenticated carboxy finasteride as an impurity reference standard. Validated UPLC methods achieve resolution >2.0 between finasteride and its impurities, supporting accurate quantification with LOQ values as low as 0.036-0.06% of analyte concentration [5]. This material is essential for meeting ICH impurity threshold requirements and for supporting ANDA and DMF regulatory submissions.

Clinical Pharmacokinetic and Drug-Drug Interaction Studies of Finasteride Metabolism

Researchers investigating CYP3A4-mediated drug-drug interactions affecting finasteride metabolism require carboxy finasteride reference material for quantitative LC-MS/MS analysis. Studies demonstrate that carboxy-finasteride is quantified in plasma, bile, and urine, whereas hydroxy-finasteride is undetectable in all compartments [5]. This metabolic specificity makes carboxy finasteride the preferred biomarker for assessing alterations in finasteride pharmacokinetics induced by enzyme modulators such as St. John's wort.

ISO 17034-Certified Analytical Reference Standard for Regulatory-Compliant Pharmaceutical Analysis

Laboratories seeking regulatory-compliant reference materials for finasteride impurity analysis should prioritize carboxy finasteride standards manufactured under ISO 17034 accreditation, which ensures traceability, homogeneity, and stability certification [5]. Such certified materials include comprehensive analytical documentation (NMR, MS, HPLC purity >95%) and structural confirmation reports, directly supporting pharmaceutical quality control workflows and reducing the burden of internal re-validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carboxy finasteride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.